molecular formula C20H31N3O4 B5998832 N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide

N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide

Cat. No.: B5998832
M. Wt: 377.5 g/mol
InChI Key: SLBIHHCPNNSHNN-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a piperazine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,5-dimethoxybenzyl chloride, which is then reacted with piperazine to form the piperazine derivative. This intermediate is further reacted with 3-methylbutylamine and acetic anhydride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
  • **this compound
  • **this compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4/c1-14(2)5-7-23-8-6-21-20(25)18(23)12-19(24)22-13-15-9-16(26-3)11-17(10-15)27-4/h9-11,14,18H,5-8,12-13H2,1-4H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBIHHCPNNSHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCNC(=O)C1CC(=O)NCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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